Fmoc-Aph(Cbm)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

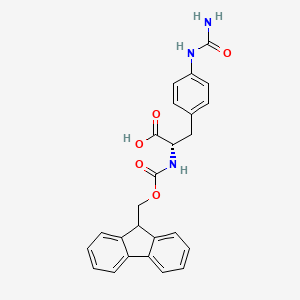

(2S)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPDOFBZCSQAEJ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001139856 | |

| Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324017-23-4 | |

| Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324017-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Aph(Cbm)-OH: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fmoc-Aph(Cbm)-OH, or Nα-(9-fluorenylmethyloxycarbonyl)-4-(carbamoylamino)-L-phenylalanine, is a specialized amino acid derivative crucial for the solid-phase peptide synthesis (SPPS) of complex peptide-based therapeutics. This guide provides an in-depth overview of its properties, synthesis applications, and role in drug discovery, tailored for professionals in the field.

Core Concepts

This compound is a protected form of the non-proteinogenic amino acid 4-(carbamoylamino)-L-phenylalanine. The N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern SPPS. This protecting group strategy allows for the sequential addition of amino acids to a growing peptide chain on a solid support under mild conditions, preserving the integrity of acid-labile side-chain protecting groups.[1]

The carbamoyl (Cbm) moiety on the phenyl side chain enhances the functionality of the amino acid, making it a key building block in the synthesis of peptide drugs, particularly in the fields of oncology and endocrinology.[2] Its incorporation into peptide sequences can influence receptor binding affinity and specificity, leading to the development of potent and selective therapeutics.

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following tables summarize key quantitative data for this compound.

| Property | Value |

| IUPAC Name | (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-[4-(carbamoylamino)phenyl]propanoic acid |

| Synonyms | 4-(Aminocarbonyl)amino-N-Fmoc-L-phenylalanine, Fmoc-L-Aph(Cbm)-OH |

| CAS Number | 324017-23-4 |

| Molecular Formula | C₂₅H₂₃N₃O₅ |

| Molecular Weight | 445.47 g/mol |

| Appearance | Off-white powder |

| Melting Point | 180 °C (decomposes)[3] |

| Optical Rotation | [α]²⁰/D = -7 ± 3° (c=1 in DMF) |

| Purity | ≥99.5% (Chiral HPLC) |

Solubility Profile

The solubility of this compound in various organic solvents is a critical factor for its successful application in SPPS. While specific quantitative data is limited, it is known to be soluble in common SPPS solvents.

| Solvent | Abbreviation | Solubility |

| N,N-Dimethylformamide | DMF | Soluble |

| N-Methyl-2-pyrrolidone | NMP | Generally Soluble[4] |

| Dichloromethane | DCM | Generally Soluble[4] |

| Dimethyl sulfoxide | DMSO | Soluble |

Experimental Protocols

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis. The following sections provide a general protocol for its incorporation into a peptide chain and a specific example of its use in the synthesis of a somatostatin receptor 2 (SSTR2) antagonist.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized workflow for the incorporation of this compound into a peptide sequence on a solid support.

1. Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent, typically DMF, for 30-60 minutes.

2. Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF. This is typically a two-step process: an initial short treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10-15 minutes) with fresh deprotection solution.

3. Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

4. Amino Acid Coupling: this compound is activated using a coupling reagent and coupled to the free amine on the resin-bound peptide chain. Common coupling reagents include:

- Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.

- Uronium/Aminium Salts: HBTU, HATU, or TBTU in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

5. Washing: The resin is washed with DMF to remove excess reagents and by-products.

6. Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water, and 1,2-ethanedithiol) to prevent side reactions.

8. Peptide Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of a Somatostatin Receptor 2 (SSTR2) Antagonist

Fmoc-D-Aph(Cbm)-OH is a key component in the synthesis of potent SSTR2 antagonists, such as JR11 and its analogs, which are investigated for radionuclide therapy of neuroendocrine tumors. The following is a representative protocol for the synthesis of a DOTA-conjugated SSTR2 antagonist.

Resin: Rink amide MBHA resin Amino Acids: Fmoc-D-Tyr(tBu)-OH, Fmoc-Cys(Acm)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(ivDde)-OH, Fmoc-D-Aph(Cbm)-OH, Fmoc-Aph(Hor)-OH, Fmoc-D-Cys(Acm)-OH, Fmoc-Phe(4-Cl)-OH, Fmoc-L-Lys(Boc)-OH, DOTA-tris(tBu)-ester. Coupling Reagents: PyBOP/DIPEA in DMF. Fmoc Deprotection: 20% piperidine in DMF.

Procedure:

-

Loading of the first amino acid: Fmoc-D-Tyr(tBu)-OH is coupled to the Rink amide MBHA resin.

-

Peptide chain elongation: The peptide chain is assembled on the solid support by sequential coupling of the Fmoc-protected amino acids according to the desired sequence. Double coupling and deprotection steps are performed if necessary to ensure complete reactions.

-

Orthogonal deprotection: The ivDde protecting group on the lysine side chain is selectively removed using a solution of hydrazine in DMF.

-

Chelator conjugation: DOTA-tris(tBu)-ester is coupled to the deprotected lysine side chain.

-

Cleavage and global deprotection: The peptide is cleaved from the resin and all side-chain protecting groups (except Acm) are removed using a TFA cleavage cocktail.

-

Disulfide bridge formation: The linear peptide is cyclized by forming a disulfide bridge between the two cysteine residues.

-

Purification: The final peptide is purified by RP-HPLC.

Applications in Drug Development

This compound is instrumental in the development of peptide-based drugs that target G-protein coupled receptors (GPCRs), such as the gonadotropin-releasing hormone (GnRH) receptor and the somatostatin receptor 2 (SSTR2).

Gonadotropin-Releasing Hormone (GnRH) Antagonists

Peptides containing Aph(Cbm) are used to synthesize GnRH antagonists. These antagonists are employed in the treatment of hormone-dependent diseases like prostate cancer, endometriosis, and uterine fibroids. By blocking the GnRH receptor, these drugs suppress the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the levels of sex hormones.

GnRH Receptor Signaling Pathway

The GnRH receptor is a Gq/11-coupled GPCR. Its activation by GnRH initiates a signaling cascade that leads to the synthesis and release of gonadotropins.

Somatostatin Receptor 2 (SSTR2) Antagonists

This compound is a critical building block for the synthesis of SSTR2 antagonists. These antagonists, when radiolabeled, are used for the diagnosis and treatment of neuroendocrine tumors (NETs), which often overexpress SSTR2. The antagonist properties can lead to better tumor targeting and retention compared to agonists.

SSTR2 Signaling Pathway

SSTR2 is a Gi-coupled GPCR. Its activation by somatostatin or its agonists leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, resulting in anti-proliferative and pro-apoptotic effects in some tumors.

Experimental Workflow for Biological Activity Assessment

The biological activity of peptides synthesized using this compound, such as GnRH antagonists, is typically assessed through in vitro assays. A common method is the inositol phosphate (IP) accumulation assay, which measures the second messenger produced upon Gq-coupled receptor activation.

This workflow outlines the key steps in determining the inhibitory potency (IC₅₀) of a GnRH antagonist. Cells expressing the GnRH receptor are first treated with varying concentrations of the antagonist before being stimulated with a known GnRH agonist. The subsequent accumulation of inositol phosphate is measured, and the data is analyzed to determine the antagonist's efficacy.

Conclusion

This compound is a valuable and versatile building block in the field of peptide chemistry and drug development. Its unique structure facilitates the synthesis of complex and potent peptide therapeutics, particularly GnRH and SSTR2 antagonists. A comprehensive understanding of its properties, handling in SPPS, and the biological pathways it can modulate is essential for researchers and scientists working to advance peptide-based medicine. This guide provides a foundational resource to support these endeavors.

References

A Technical Guide to Fmoc-Aph(Cbm)-OH: A Key Building Block in Peptide-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Aph(Cbm)-OH, or Nα-(9-fluorenylmethoxycarbonyl)-4-(carbamoylamino)-L-phenylalanine, is a specialized amino acid derivative that has emerged as a critical component in the field of medicinal chemistry and drug development. Its unique structural features, particularly the carbamoyl group on the phenylalanine side chain, impart valuable properties for its application in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the synthesis of peptide-based therapeutics, including somatostatin receptor 2 (SSTR2) and gonadotropin-releasing hormone (GnRH) antagonists. Detailed experimental protocols and a summary of its quantitative data are presented to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a derivative of the amino acid phenylalanine. The core structure consists of an L-phenylalanine residue where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and a carbamoyl (-NH-CO-NH2) group is attached to the para position of the phenyl ring.

Chemical Structure:

The Fmoc protecting group is base-labile, allowing for its removal under mild conditions during SPPS, which is crucial for the stepwise assembly of peptide chains. The carbamoyl group on the aromatic side chain enhances the molecule's properties, contributing to its utility in drug design.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H23N3O5 | [2] |

| Molecular Weight | 445.47 g/mol | [2] |

| Appearance | Off-white powder | [2] |

| Purity | ≥ 99.5% (Chiral HPLC) | |

| Melting Point | 198 - 203 °C | |

| Optical Rotation | [α]20/D = -7 ± 3° (c=1 in DMF) | |

| CAS Number | 324017-23-4 |

Applications in Drug Development

This compound serves as a vital building block in the synthesis of bioactive peptides, particularly in the development of receptor antagonists.

Somatostatin Receptor 2 (SSTR2) Antagonists

This compound is a key intermediate in the synthesis of SSTR2 antagonists. These antagonists are being investigated for the treatment of neuroendocrine tumors. The incorporation of the Aph(Cbm) residue can influence the binding affinity and selectivity of the peptide for the SSTR2 receptor.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

This amino acid derivative is also utilized in the synthesis of GnRH antagonists. These antagonists are employed in the treatment of hormone-dependent diseases such as prostate cancer and endometriosis. The unique structure of this compound can contribute to the potency and pharmacokinetic profile of the resulting GnRH antagonist peptides.

Self-Assembling Peptides for Drug Delivery

The presence of the Fmoc group and the aromatic side chain allows peptides incorporating this compound to exhibit self-assembling properties. These peptides can form nanostructures, such as hydrogels, which have potential applications in controlled drug delivery systems. The self-assembly is driven by non-covalent interactions like π-π stacking and hydrogen bonding.

Experimental Protocols

Synthesis of this compound

A general, multi-step synthesis approach is required for the preparation of this compound. A plausible synthetic route involves the following key transformations:

-

Nitration of L-phenylalanine: Introduction of a nitro group at the para position of the phenyl ring.

-

Reduction of the nitro group: Conversion of the nitro group to an amino group.

-

Carbamoylation: Reaction of the amino group with a suitable carbamoylating agent to introduce the carbamoyl moiety.

-

Fmoc protection: Protection of the alpha-amino group of the modified phenylalanine with Fmoc-OSu or a similar reagent.

Note: A detailed, step-by-step experimental protocol with specific reagents, conditions, and purification methods would need to be developed and optimized based on standard organic synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual or automated SPPS.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Ether (for precipitation)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve this compound (or another Fmoc-amino acid), a coupling reagent, and a base in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways

Peptides synthesized using this compound often target G-protein coupled receptors (GPCRs) such as SSTR2 and GnRH receptors. The binding of these peptide antagonists to their respective receptors blocks the downstream signaling cascades.

SSTR2 Signaling Pathway Blockade

The binding of a somatostatin analog to SSTR2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, affects various cellular processes, including hormone secretion and cell proliferation. An SSTR2 antagonist containing the Aph(Cbm) residue would competitively bind to the receptor, preventing the natural ligand from initiating this signaling cascade.

References

A Technical Guide to Fmoc-Aph(Cbm)-OH: A Key Building Block in Therapeutic Peptide Synthesis

CAS Number: 324017-23-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Fmoc-Aph(Cbm)-OH. This specialized amino acid derivative is a critical component in the solid-phase peptide synthesis (SPPS) of complex therapeutic peptides, particularly those targeting neuroendocrine tumors and hormonal disorders.

Physicochemical Properties and Specifications

This compound, with the IUPAC name (2S)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a protected amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, a cornerstone of Fmoc-based SPPS. The carbamoyl (Cbm) group on the side chain enhances the stability and functionality of the resulting peptide.

| Property | Value | Reference(s) |

| CAS Number | 324017-23-4 | [1] |

| Molecular Formula | C₂₅H₂₃N₃O₅ | [2][3] |

| Molecular Weight | 445.47 g/mol | |

| Appearance | Off-white to white crystalline powder | |

| Purity | ≥99.5% (Chiral HPLC) | |

| Melting Point | 163 - 203 °C (decomposes) | |

| Solubility | Soluble in DMF, DMSO, and other organic solvents | |

| Storage | Store at 0 - 8 °C |

Applications in Drug Development

This compound is a crucial building block in the synthesis of peptide-based therapeutics. Its incorporation into peptide sequences can significantly influence the bioactivity and specificity of the final drug product.

Somatostatin Receptor Subtype 2 (SSTR2) Antagonists

This compound is a key intermediate in the synthesis of SSTR2 antagonists. SSTR2 is overexpressed in many neuroendocrine tumors, making it an important target for radionuclide therapy. A notable example is the peptide antagonist JR11, which incorporates a derivative of Aph(Cbm).

Gonadotropin-Releasing Hormone (GnRH) Antagonists

This compound and its derivatives are also utilized in the synthesis of GnRH antagonists. These peptides are employed in the treatment of hormone-dependent diseases such as prostate cancer and endometriosis by blocking the GnRH receptor, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed protocol for the incorporation of this compound into a peptide chain using manual or automated SPPS.

Materials and Reagents

-

This compound

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water)

-

Diethyl ether

Step-by-Step Procedure

-

Resin Swelling: The solid support resin is swelled in DMF or DCM for 30-60 minutes to ensure optimal reaction conditions.

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating it with a 20% solution of piperidine in DMF. This is typically a two-step process: a brief initial treatment followed by a longer incubation.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

This compound (or another Fmoc-protected amino acid) is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (DIPEA).

-

This activated amino acid solution is then added to the resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

-

-

Washing: The resin is washed again with DMF and DCM to remove excess reagents and by-products.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.

-

Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, most commonly a mixture of TFA with scavengers like TIS and water.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

The Core Function of Fmoc-Aph(Cbm)-OH: A Chemically Strategic Building Block

An In-depth Technical Guide to the Role of Fmoc-Aph(Cbm)-OH in Peptide-Based Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a crucial building block in the synthesis of potent peptide-based therapeutics. We will delve into its fundamental role in solid-phase peptide synthesis (SPPS), the mechanism of action of the resulting peptides, particularly as antagonists for the Somatostatin Receptor Subtype 2 (SSTR2) and the Gonadotropin-Releasing Hormone (GnRH) receptor, and the intricate signaling pathways they modulate.

This compound is a protected amino acid derivative designed for precision in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its "mechanism of action" at its core is not biological, but chemical; it is a highly specialized component that enables the controlled, stepwise assembly of complex peptide chains.[2]

The structure consists of an amino-phenylalanine (Aph) core with two critical protecting groups:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: Attached to the α-amino group, it is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine) to allow for the next amino acid to be coupled in the sequence.[1]

-

Cbm (carbamoyl) group: This group protects the side chain of the aminophenylalanine. It is stable to the basic conditions used to remove the Fmoc group but can be removed under strong acidic conditions during the final cleavage of the peptide from the resin.[1]

This differential stability of the protecting groups is the cornerstone of its utility in Fmoc-based SPPS, allowing for the precise and efficient synthesis of peptides with specific, desired sequences.

Mechanism of Action of Peptides Incorporating Aph(Cbm)

The true biological mechanism of action is observed in the final peptides synthesized using this compound. This residue is a key component in the development of potent receptor antagonists, particularly for SSTR2 and GnRH receptors.

SSTR2 Antagonists in Neuroendocrine Tumors (NETs)

Peptides incorporating the Aph(Cbm) moiety, such as the well-studied antagonists JR11 and LM3, are highly effective at targeting Somatostatin Receptor Subtype 2 (SSTR2), which is often overexpressed in neuroendocrine tumors (NETs).

Mechanism: These peptides act as competitive antagonists. They bind with high affinity to SSTR2 on the surface of tumor cells, physically blocking the binding of the endogenous ligand, somatostatin. A critical finding is that antagonists may bind to a larger number of receptor sites compared to agonists. This property is particularly advantageous for theranostics, where the goal is to deliver a high payload of a radiolabelled compound to the tumor for imaging (e.g., with 68Ga) or radionuclide therapy (e.g., with 177Lu). Unlike agonists, which induce receptor internalization, antagonists primarily remain on the cell membrane, which has been shown to result in higher tumor uptake and better tumor-to-kidney dose ratios.

GnRH Antagonists in Reproductive Health and Oncology

This compound is also used to synthesize antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. These antagonists are used in assisted reproduction, and to treat hormone-sensitive diseases like prostate cancer, endometriosis, and uterine fibroids.

Mechanism: GnRH antagonists provide fast, direct, and competitive blockade of the GnRH receptors in the anterior pituitary gland. This action immediately and reversibly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). A key clinical advantage over GnRH agonists is the avoidance of an initial "hormonal flare"—a transient surge in LH, FSH, and testosterone—which can be detrimental in conditions like advanced prostate cancer.

Quantitative Data: Binding Affinities and Efficacy

The incorporation of Aph(Cbm) into peptide antagonists leads to high-affinity binding and potent biological effects. The following tables summarize key quantitative data from preclinical and clinical studies.

| Compound | Target | Assay Type | Value | Reference |

| 99mTc-CIM-ANT (contains Aph(Cbm)) | SSTR2 | Saturation Binding (Kd) | 4.2 nM | |

| 111In-DOTA-TOC (Agonist) | SSTR2 | Saturation Binding (Kd) | 34 nM |

Table 1: Comparison of Binding Affinities of SSTR2 Ligands.

| Compound | Model System | Metric | Value | Reference |

| 99mTc-CIM-ANT (contains Aph(Cbm)) | SSTR2(+) AR42J Xenografts | Tumor Uptake (1h p.i.) | >18 %ID/g | |

| 177Lu-DOTA-JR11 (contains Aph(Cbm)) | Patients with metastatic NETs | Tumor Dose Ratio | 3.5-fold higher than agonist |

Table 2: In Vivo Efficacy Data for SSTR2 Antagonists.

Signaling Pathways Modulated by Aph(Cbm)-Containing Peptides

By blocking their respective receptors, these peptides prevent the initiation of downstream signaling cascades.

SSTR2 Signaling Pathway

SSTR2 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi). Agonist binding typically leads to the inhibition of adenylyl cyclase, decreased intracellular cAMP, and activation of phosphotyrosine phosphatases (SHP-1/2), which can inhibit pro-survival pathways like PI3K/AKT and MAPK. SSTR2 antagonists containing Aph(Cbm) prevent this cascade by blocking somatostatin binding, thereby inhibiting the receptor's downstream effects.

GnRH Receptor Signaling Pathway

The GnRH receptor is also a GPCR, primarily coupling to Gαq/11. Agonist binding activates Phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol trisphosphate (IP3). This leads to the activation of Protein Kinase C (PKC) and mobilization of intracellular Ca2+, respectively. These events trigger the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the synthesis and secretion of LH and FSH. GnRH antagonists containing Aph(Cbm) prevent the binding of GnRH, thereby halting this entire signaling cascade at its origin.

Experimental Protocols

The synthesis of peptides containing Aph(Cbm) is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

General SPPS Workflow

The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

Detailed Protocol for Synthesis of an SSTR2 Antagonist

The following protocol is adapted from the synthesis of a DOTA-conjugated SSTR2 antagonist peptide containing D-Aph(Cbm).

-

Resin Preparation: Start with Rink amide MBHA resin. The first amino acid (e.g., Fmoc-D-Tyr(tBu)-OH) is loaded onto the resin using a suitable coupling agent. Unreacted sites on the resin are capped with acetic anhydride and DIPEA.

-

Peptide Chain Elongation: The synthesis proceeds via iterative cycles of Fmoc deprotection and amino acid coupling.

-

Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-D-Aph(tBu-Cbm)-OH) is activated with a coupling agent like HATU in the presence of a base such as DIPEA and added to the resin.

-

Monitoring: The completion of coupling and deprotection steps is monitored using qualitative tests like the Kaiser test or TNBS test.

-

-

On-Resin Cyclization: For cyclic peptides, disulfide bridges can be formed on-resin. For example, by treating Acm-protected cysteine residues with thallium (III) trifluoroacetate (Tl(TFA)3) in DMF.

-

Chelator Conjugation: After final Fmoc deprotection, a chelator like DOTA-tris(tBu) ester is coupled to the N-terminus of the peptide using an appropriate coupling agent (e.g., PyBOP) and DIPEA.

-

Cleavage and Deprotection: The final peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups (like Cbm, Boc, tBu) are removed simultaneously by treating the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers.

-

Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This compound is not merely an amino acid derivative but a strategic tool that has enabled significant advances in medicinal chemistry and drug development. Its precise chemical properties are fundamental to the successful synthesis of complex peptide antagonists. The resulting peptides, by targeting key receptors like SSTR2 and GnRHR, have provided powerful new strategies for the diagnosis and treatment of neuroendocrine tumors, prostate cancer, and other significant diseases. Understanding the interplay between the chemical utility of this compound and the biological mechanism of the final peptide products is essential for researchers aiming to design the next generation of targeted peptide therapeutics.

References

The Biological Activity of Fmoc-Aph(Cbm)-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Cbm)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-(carbamoylamino)-L-phenylalanine, is a specialized amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its intrinsic biological activity is minimal; however, its incorporation into peptide chains is pivotal for the synthesis of potent and specific therapeutic peptides. This technical guide provides an in-depth overview of the biological applications of this compound, focusing on the activity of the peptides it helps create, detailed experimental protocols, and the underlying signaling pathways.

This compound is primarily utilized in the development of peptide-based drugs targeting specific receptors, such as the gonadotropin-releasing hormone (GnRH) receptor and the somatostatin receptor subtype 2 (SSTR2).[1][2] Furthermore, the fluorenylmethoxycarbonyl (Fmoc) group itself imparts self-assembly properties to peptides, enabling the formation of nanostructures for drug delivery applications.

Core Applications and Biological Activities

The utility of this compound is demonstrated through its incorporation into two major classes of therapeutic peptides: Gonadotropin-Releasing Hormone (GnRH) antagonists and Somatostatin Receptor Subtype 2 (SSTR2) antagonists.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

Peptides incorporating Aph(Cbm) are designed to be potent antagonists of the GnRH receptor.[2] By blocking this receptor, these peptides inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This downstream effect leads to a rapid reduction in testosterone and estrogen levels, which is a key therapeutic strategy in hormone-dependent cancers like prostate and breast cancer.

One of the most prominent examples of a GnRH antagonist synthesized using this compound is Degarelix .[3][4] The structure of Degarelix includes a D-Aph(Cbm) residue at position 6.

Signaling Pathway for GnRH Antagonism

The binding of a GnRH antagonist to the GnRH receptor on pituitary gonadotroph cells competitively inhibits the binding of endogenous GnRH. This action blocks the Gαq/11 protein-coupled signaling cascade, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, calcium mobilization and protein kinase C (PKC) activation are inhibited, leading to a cessation of LH and FSH synthesis and release.

Somatostatin Receptor Subtype 2 (SSTR2) Antagonists

This compound is also a key component in the synthesis of antagonists for the Somatostatin Receptor Subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs). SSTR2 antagonists, such as JR11 and its analogs, have shown promise for radionuclide therapy and imaging of NETs. These peptide-based radiopharmaceuticals bind to SSTR2 on tumor cells, delivering a cytotoxic radiation dose directly to the cancer cells while minimizing damage to healthy tissues.

Signaling Pathway for SSTR2 Antagonist-Mediated Radionuclide Therapy

SSTR2 is a G-protein coupled receptor that, upon binding to its natural ligand somatostatin, activates inhibitory G-proteins (Gi) to suppress cell proliferation and hormone secretion. SSTR2 antagonists also bind to the receptor but do not typically induce internalization to the same extent as agonists. When chelated with a radionuclide, these antagonists deliver targeted radiation to the tumor cells, inducing DNA damage and subsequent apoptosis.

Quantitative Biological Data

The biological activity of peptides synthesized using this compound is typically quantified by their binding affinity (IC50) to the target receptor and their in vivo efficacy.

| Peptide Class | Example Peptide | Target Receptor | Assay | Quantitative Data | Reference |

| GnRH Antagonist | Degarelix Analog | GnRH Receptor | In vitro competitive binding | IC50 = 5.22 nM | N/A |

| SSTR2 Antagonist | JR11 Analog (8a) | SSTR2 | In vitro competitive binding | IC50 = 80 nM | |

| SSTR2 Antagonist | JR11 Analog (8b) | SSTR2 | In vitro competitive binding | IC50 = 130 nM | |

| SSTR2 Antagonist | [177Lu]Lu-JR11 | SSTR2 | In vivo biodistribution (4h p.i.) | Tumor uptake: 8.4 ± 0.5 %ID/g |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Generic Peptide using this compound

This protocol outlines the general steps for incorporating this compound into a peptide chain using manual SPPS on a Rink Amide resin to yield a C-terminally amidated peptide.

Workflow for SPPS

Detailed Methodology:

-

Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

-

Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

To couple this compound, use Fmoc-D-Aph(Cbm)-OH for Degarelix synthesis.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.

Self-Assembly of this compound Containing Peptides for Nanocarrier Formation

The Fmoc group can drive the self-assembly of peptides into various nanostructures, such as nanofibers, nanotubes, and hydrogels, through π-π stacking and hydrogen bonding interactions. These self-assembled structures can encapsulate therapeutic agents for controlled drug delivery.

Workflow for Nanocarrier Formation and Drug Release Assay

Experimental Protocol for In Vitro Drug Release:

-

Nanocarrier Preparation: Prepare the drug-loaded peptide nanocarriers as depicted in the workflow above.

-

Dialysis Setup:

-

Transfer a known concentration of the drug-loaded nanocarrier suspension into a dialysis bag with an appropriate molecular weight cut-off (MWCO).

-

Place the dialysis bag in a larger volume of release buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle stirring.

-

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

-

Drug Quantification: Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Conclusion

This compound is a vital synthetic intermediate whose biological significance is manifested through the potent therapeutic peptides it helps to construct. Its role in the synthesis of GnRH and SSTR2 antagonists has led to significant advancements in the treatment of hormone-dependent cancers and neuroendocrine tumors. Furthermore, the inherent self-assembling properties of the Fmoc moiety open up possibilities for the development of novel peptide-based drug delivery systems. This guide provides a comprehensive technical overview for researchers and professionals in the field of drug development, offering insights into the applications, mechanisms, and experimental methodologies associated with this important amino acid derivative.

References

- 1. This compound | 324017-23-4 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US20210094984A1 - Process for the preparation of Degarelix acetate and Degarelix acetate-mannitol premix - Google Patents [patents.google.com]

- 4. US11168114B2 - Process for the manufacture of degarelix and its intermediates - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Aph(Cbm)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Cbm)-OH is a non-proteinogenic amino acid derivative of arginine, where the guanidino group is replaced by a carbamoylguanidine moiety. This modification offers a stable and versatile building block for the synthesis of peptide analogs with modified biological activities or for the introduction of labels and cross-linkers. This document provides a comprehensive protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

The principles of Fmoc-SPPS involve the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. Each cycle consists of the deprotection of the Nα-Fmoc group with a mild base, followed by the coupling of the next amino acid. The final peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups. The incorporation of this compound follows standard Fmoc-SPPS procedures.[1][2]

Data Presentation

The following tables summarize typical reaction conditions and parameters for the incorporation of this compound and other common reagents in Fmoc-SPPS. These values can serve as a starting point for optimization.

Table 1: Key Reagents and Typical Parameters for this compound Incorporation

| Parameter | Reagent/Condition | Typical Value/Concentration | Notes |

| Resin | Rink Amide Resin | 0.3 - 0.8 mmol/g | Suitable for peptides with a C-terminal amide. |

| This compound | Amino Acid | 3 - 5 equivalents | Excess is used to drive the coupling reaction to completion. |

| Coupling Reagent | HBTU / HATU | 2.9 - 4.9 equivalents | HBTU is a standard choice; HATU is recommended for difficult couplings.[3] |

| Base | DIPEA / Collidine | 6 - 10 equivalents | A non-nucleophilic base is essential to prevent side reactions.[4] |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Complete removal of the Fmoc group is critical for the next coupling step.[5] |

| Cleavage Cocktail | Reagent R (TFA/thioanisole/EDT/anisole) | 90:5:3:2 (v/v/v/v) | Effective for peptides containing arginine or its analogs. |

| Solvent | DMF (Peptide Grade) | - | Must be of high purity and amine-free. |

Table 2: Comparison of Common Coupling Reagents for Fmoc-SPPS

| Coupling Reagent | Activator Type | Typical Coupling Time | Advantages | Disadvantages |

| HBTU/HOBt | Aminium Salt | 1 - 2 hours | Efficient, reliable, and widely used. | Can cause side reactions if not used correctly. |

| HATU | Aminium Salt | 30 min - 1 hour | Highly efficient, especially for sterically hindered amino acids. | More expensive than HBTU. |

| DIC/Oxyma | Carbodiimide | 1 - 3 hours | Low racemization, good for sensitive amino acids. | DIC can form an insoluble urea byproduct. |

Experimental Protocols

This section details the step-by-step procedure for the manual solid-phase synthesis of a peptide containing an Aph(Cbm) residue. The following protocol is for a 0.1 mmol scale synthesis.

Resin Swelling and Preparation

-

Place 125-333 mg of Rink Amide resin (depending on the loading, to achieve 0.1 mmol) in a reaction vessel.

-

Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

First Amino Acid Coupling (Loading)

-

If starting with a non-preloaded resin, the first Fmoc-amino acid is coupled to the resin. This protocol assumes a pre-loaded resin.

Fmoc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid in the peptide sequence.

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and then drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).

-

In a separate vial, dissolve 3 equivalents (0.3 mmol) of the Fmoc-amino acid (e.g., this compound) and 2.9 equivalents (0.29 mmol) of HBTU in 3 mL of DMF.

-

Add 6 equivalents (0.6 mmol) of N,N-diisopropylethylamine (DIPEA) to the vial.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test to confirm the absence of free primary amines (a negative test results in a yellow/colorless solution). If the test is positive, a recoupling step may be necessary.

Final Fmoc Deprotection

-

After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.1.

Cleavage and Deprotection

-

Wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Prepare the cleavage cocktail. For peptides containing arginine analogs, Reagent R is recommended: 90% trifluoroacetic acid (TFA), 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add 5-10 mL of the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing 40 mL of cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the tube to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Caption: Workflow for Fmoc-based solid-phase peptide synthesis of a peptide containing Aph(Cbm).

References

- 1. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. asianpubs.org [asianpubs.org]

Application Notes and Protocols for Coupling Fmoc-Aph(Cbm)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient coupling of N-α-(9-fluorenylmethyloxycarbonyl)-4-aminophenylalanine(N-carbamoylmethyl) (Fmoc-Aph(Cbm)-OH) in Solid-Phase Peptide Synthesis (SPPS). The selection of an appropriate coupling reagent and optimized reaction conditions are critical for achieving high coupling efficiency and minimizing side reactions, particularly when incorporating amino acids with bulky side chains like this compound.

Introduction to this compound Coupling Challenges

The carbamoylmethyl (Cbm) protecting group on the side-chain amine of 4-aminophenylalanine introduces significant steric hindrance. This bulkiness can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. Consequently, standard coupling conditions may lead to incomplete reactions, lower yields, and the formation of deletion sequences. To overcome these challenges, the use of highly efficient coupling reagents and optimized protocols is essential.

Selecting the Optimal Coupling Reagent

A variety of coupling reagents are available for SPPS, each with distinct activation mechanisms and efficiencies. The choice of reagent can significantly impact the success of coupling sterically hindered amino acids like this compound. The most common classes of coupling reagents are carbodiimides, phosphonium salts, and aminium/uronium salts.[1][2]

Key Considerations for Reagent Selection:

-

Reactivity: For sterically hindered amino acids, more potent activating agents are generally required to drive the reaction to completion.[2]

-

Racemization: The chosen reagent and conditions should minimize the risk of epimerization, especially for racemization-prone residues.[1]

-

Side Reactions: Some reagents can lead to undesirable side reactions, such as guanidinylation of the free amine.[2]

-

Cost and Stability: The cost and stability of the reagent are also practical considerations in process development.

Below is a summary of commonly used coupling reagents and their general applicability for challenging couplings.

Data Presentation: Comparison of Coupling Reagents

| Coupling Reagent/System | Class | Relative Reactivity | Advantages | Disadvantages | Recommended for this compound? |

| DIC/Oxyma | Carbodiimide/Additive | High | Cost-effective, low risk of racemization, soluble urea byproduct. | Slower than aminium/phosphonium salts. | Recommended |

| HBTU/DIPEA | Aminium/Uronium Salt | High | Widely used, effective for many sequences. | Potential for guanidinylation, higher risk of racemization with sensitive residues. | Use with caution |

| HATU/DIPEA or Collidine | Aminium/Uronium Salt | Very High | Superior for hindered amino acids, faster reaction rates, lower racemization risk compared to HBTU. | Higher cost. | Highly Recommended |

| COMU/DIPEA | Aminium/Uronium Salt | Very High | Comparable or superior to HATU, safer (non-explosive byproducts). | Higher cost, limited solution stability. | Highly Recommended |

| PyBOP/DIPEA | Phosphonium Salt | High | Effective for difficult couplings. | Can be less efficient than HATU for severely hindered systems. | Recommended |

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound to a peptide-resin using recommended reagent systems. These protocols assume a standard Fmoc-SPPS workflow.

General Fmoc-SPPS Workflow

Prior to coupling this compound, the N-terminal Fmoc group of the peptide-resin must be removed.

Fmoc Deprotection:

-

Wash the resin three times with N,N-dimethylformamide (DMF).

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.

Protocol 1: Coupling using HATU/DIPEA

This is the highly recommended protocol for achieving high coupling efficiency with this compound.

Reagents:

-

This compound (3-5 equivalents relative to resin loading)

-

HATU (0.95 equivalents relative to the amino acid)

-

N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid)

-

High-purity DMF

Procedure:

-

Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound and HATU in DMF.

-

Add DIPEA to the activation mixture.

-

Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, the coupling time can be extended to 4 hours or overnight.

-

-

Monitoring the Coupling:

-

Perform a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (2-3 times).

-

Troubleshooting: If the Kaiser test is positive, indicating incomplete coupling:

-

Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.

Protocol 2: Coupling using DIC/Oxyma

This protocol is a cost-effective alternative that often provides excellent results with minimal racemization.

Reagents:

-

This compound (3-5 equivalents relative to resin loading)

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (3-5 equivalents relative to resin loading)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents relative to resin loading)

-

High-purity DMF

Procedure:

-

Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes.

-

Coupling Reaction:

-

In a separate vessel, dissolve this compound and OxymaPure® in DMF.

-

Add this solution to the deprotected peptide-resin.

-

Add DIC to the resin suspension.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

-

Monitoring and Washing:

-

Follow steps 4 and 5 from Protocol 1 to monitor the reaction and wash the resin.

-

Troubleshooting: As with the HATU protocol, a positive Kaiser test can be addressed by performing a second coupling.

Mandatory Visualizations

The following diagrams illustrate the general SPPS workflow and the decision-making process for selecting a coupling reagent.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Caption: Decision tree for selecting an optimal coupling reagent.

References

Application Notes and Protocols for Automated Synthesis Using Fmoc-Aph(Cbm)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Cbm)-OH, or Nα-Fmoc-4-(carbamoylamino)-L-phenylalanine, is a specialized amino acid derivative crucial for the solid-phase peptide synthesis (SPPS) of complex peptide-based therapeutics.[1][2] Its unique carbamoyl (Cbm) protected side chain makes it a key building block in the development of antagonists for receptors such as the somatostatin receptor subtype 2 (SSTR2) and gonadotropin-releasing hormone (GnRH) receptor, which are significant targets in oncology and endocrinology.[1][3][4] The compatibility of this compound with automated peptide synthesizers enhances the efficiency and reproducibility of producing these sophisticated peptides.

This document provides detailed application notes and experimental protocols for the effective utilization of this compound in automated peptide synthesis platforms.

Data Presentation

The successful incorporation of this compound into a growing peptide chain is dependent on optimal coupling conditions. While specific data for this derivative is limited, the following tables provide expected performance based on standard Fmoc-SPPS chemistry and data for structurally similar amino acids.

Table 1: Recommended Coupling Conditions for this compound in Automated SPPS

| Parameter | Recommendation | Notes |

| Resin | Rink Amide, 2-Chlorotrityl Chloride | Choice depends on desired C-terminal functionality (amide or carboxylic acid). |

| Amino Acid Excess | 3 - 5 equivalents | Relative to resin loading capacity. |

| Activating Agent | HBTU/HOBt or HATU/HOAt | HATU/HOAt is recommended for potentially difficult couplings. |

| Base | N,N-Diisopropylethylamine (DIPEA) | 6 - 10 equivalents. |

| Solvent | N,N-Dimethylformamide (DMF) | High-purity, amine-free DMF is essential. |

| Coupling Time | 45 - 90 minutes | Double coupling may be necessary for complex sequences. |

| Deprotection | 20% Piperidine in DMF | Two treatments (e.g., 5 min + 15 min) are standard. |

Table 2: Expected Purity Profile of a Model Peptide Containing Aph(Cbm)

| Peptide Sequence | Synthesis Method | Crude Purity (HPLC) | Final Purity (HPLC) | Notes |

| Ac-D-Phe-D-Cpa-D-Trp-Ser-Tyr-D-Aph(Cbm)-Leu-Arg-Pro-D-Ala-NH2 | Automated Fmoc-SPPS | >75% | >98% | Purity is sequence-dependent. Purification via reverse-phase HPLC is required. |

| Model Peptide 2 | Manual SPPS | >70% | >95% | Comparison to demonstrate the efficiency of automated synthesis. |

Experimental Protocols

Protocol 1: Automated Synthesis of an SSTR2 Antagonist Analog

This protocol outlines the synthesis of a model SSTR2 antagonist peptide (Ac-D-Phe-D-Cpa-D-Trp-Ser(tBu)-Tyr(tBu)-D-Aph(Cbm)-Leu-Arg(Pbf)-Pro-D-Ala-NH2) on an automated peptide synthesizer using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-Aph(Cbm)-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Automated peptide synthesizer

Procedure:

-

Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesizer's reaction vessel.

-

Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to remove the Fmoc group from the resin.

-

Washing: Wash the resin thoroughly with DMF (5 cycles).

-

First Amino Acid Coupling:

-

Pre-activate Fmoc-D-Ala-OH (4 eq.) with HBTU/HOBt (4 eq.) and DIPEA (8 eq.) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 60 minutes.

-

-

Washing: Wash the resin with DMF (5 cycles).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

-

Washing: Wash the resin with DMF (5 cycles).

-

Chain Elongation: Repeat steps 4-7 for each subsequent amino acid in the sequence, using Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Aph(Cbm)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-D-Cpa-OH, and Fmoc-D-Phe-OH. For the coupling of Fmoc-D-Aph(Cbm)-OH, a double coupling (2 x 60 min) may be programmed to ensure high efficiency.

-

N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and react for 30 minutes.

-

Final Washing: Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection

Materials:

-

Peptide-resin from Protocol 1

-

Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether twice.

-

Air-dry the crude peptide to remove residual ether.

-

Dissolve the peptide in a minimal amount of water/acetonitrile mixture and lyophilize.

-

Purify the peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 3: Competitive Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the synthesized SSTR2 antagonist for its receptor.

Materials:

-

Purified synthetic SSTR2 antagonist

-

Radiolabeled SSTR2-specific ligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14)

-

Cell membranes prepared from cells overexpressing human SSTR2

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

96-well filter plates

-

Vacuum manifold

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the unlabeled synthetic peptide in assay buffer.

-

In a 96-well plate, add a constant amount of SSTR2-expressing cell membranes to each well.

-

Add the various concentrations of the unlabeled synthetic peptide to the wells.

-

Add a constant concentration of the radiolabeled ligand to all wells.

-

Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Separate the bound and free radioligand by vacuum filtration through the filter plate.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled competitor.

-

Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Caption: SSTR2 Signaling Pathway.

Caption: Competitive Receptor Binding Assay Workflow.

References

Application Notes and Protocols for Fmoc-Aph(Cbm)-OH in Peptide Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Cbm)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics. This protected amino acid derivative, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a carbamoyl (Cbm) moiety on the side chain of 4-aminophenylalanine (Aph), is instrumental in constructing peptide libraries targeting a variety of cellular pathways. Its application is notable in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists, such as Degarelix, and somatostatin receptor subtype 2 (SSTR2) antagonists for neuroendocrine tumors. The Fmoc group provides a base-labile protecting group, allowing for sequential peptide bond formation under mild conditions, while the acid-stable Cbm group on the side chain offers a site for potential modification or to influence peptide conformation and binding.

Key Applications

-

Peptide Library Synthesis: this compound is a valuable component for generating diverse peptide libraries to screen for novel therapeutic leads. The unique structural properties of the Aph(Cbm) residue can contribute to enhanced binding affinity and specificity of the peptides to their biological targets.

-

Drug Discovery and Development: This amino acid derivative is a key intermediate in the synthesis of peptide drugs. For instance, it is a component of Degarelix, a GnRH antagonist used in the treatment of prostate cancer.

-

Targeting G Protein-Coupled Receptors (GPCRs): Peptide libraries incorporating this compound are particularly useful for targeting GPCRs, such as the somatostatin receptor subtype 2 (SSTR2), which are implicated in various diseases, including cancer. SSTR2 antagonists have shown promise in the radionuclide therapy of neuroendocrine tumors[1][2].

Data Presentation: Synthesis of Peptides Containing Aph(Cbm)

The synthesis of peptides incorporating Aph(Cbm) can present challenges, such as the potential for side reactions. However, optimized strategies can lead to high-purity products. The following table summarizes representative data from the synthesis of Degarelix, a decapeptide containing an Aph(Cbm) residue.

| Parameter | Value | Synthesis Strategy | Reference |

| Crude Purity | 87% | On-resin reduction of p-nitrophenylalanine followed by acylation at the end of the synthesis. | [3] |

| Crude Purity | 75% | Coupling of dihydroorotic acid before elongation of the full peptide sequence. | [3] |

| Final Purity | >97% | Following purification of a related SSTR2 antagonist. | [1] |

Note: Purity was determined by High-Performance Liquid Chromatography (HPLC). The data highlights the importance of the synthetic strategy in achieving high purity for the crude peptide before purification.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an SSTR2 Antagonist using Fmoc-D-Aph(tBu-Cbm)-OH

This protocol is adapted from the synthesis of a long-acting SSTR2 antagonist.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-Aph(tBu-Cbm)-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling and First Amino Acid Loading:

-

Swell Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Load the first Fmoc-protected amino acid (e.g., Fmoc-D-Tyr(tBu)-OH, 2 equivalents) onto the resin using a suitable coupling agent. Stir for 2 hours at room temperature.

-

-

Capping:

-

Cap any unreacted amino groups on the resin with a mixture of acetic anhydride (50 equiv.) and DIPEA (50 equiv.) in DMF for 1 hour at room temperature.

-

-

Fmoc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (2 equivalents), including Fmoc-D-Aph(tBu-Cbm)-OH at the appropriate step, HATU (1.95 equivalents), and DIPEA (4 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, repeat the coupling step.

-

-

Repeat Deprotection and Coupling:

-

Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

-

A second treatment with neat TFA may be necessary for complete deprotection of the tert-butyl groups.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Peptide Characterization

a) High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the crude and purified peptide.

-

Method:

-

Dissolve a small amount of the peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Inject the sample onto a reverse-phase C18 column.

-

Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Monitor the elution profile at a specific wavelength (e.g., 220 nm).

-

The purity is calculated based on the area of the main peptide peak relative to the total area of all peaks.

-

b) Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the synthesized peptide.

-

Method:

-

Dissolve the peptide in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass of the peptide.

-

Visualizations

Experimental Workflow

Caption: Workflow for peptide library synthesis using this compound.

Signaling Pathway: Somatostatin Receptor Subtype 2 (SSTR2)

Peptide libraries containing Aph(Cbm) are often designed to target GPCRs like SSTR2, which is overexpressed in many neuroendocrine tumors. The binding of a peptide antagonist to SSTR2 can modulate downstream signaling pathways involved in cell proliferation and hormone secretion.

Caption: Simplified SSTR2 signaling pathway modulation by a peptide antagonist.

References

- 1. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

Application Notes and Protocols for Fmoc-Aph(Cbm)-OH in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Cbm)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-(carbamoylamino)-L-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of complex peptide-based therapeutics.[1][2] Its unique structure, featuring a carbamoyl group on the phenyl ring, imparts desirable properties for drug design, including enhanced biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in drug discovery and development, with a focus on its role in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists and its potential application in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Physicochemical Properties and Handling

This compound is a white to off-white powder with a molecular weight of 445.47 g/mol .[2] It is soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). For optimal stability, it should be stored at 2-8°C.

| Property | Value | Reference |

| Molecular Formula | C25H23N3O5 | [2] |

| Molecular Weight | 445.47 g/mol | [2] |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥98% | Commercially available data |

| Melting Point | 198-203 °C | |

| Solubility | Soluble in DMF, NMP, DMSO | General knowledge |

| Storage | 2-8°C | General knowledge |

Application 1: Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists

This compound is a key building block in the solid-phase peptide synthesis (SPPS) of GnRH antagonists, such as Degarelix. These peptides are used in the treatment of hormone-dependent cancers like prostate cancer by suppressing testosterone levels. The carbamoyl group on the phenylalanine residue at position 6 of Degarelix is critical for its biological activity.

Signaling Pathway: GnRH Antagonism

Experimental Protocol: Solid-Phase Synthesis of a Degarelix Analog

This protocol describes the manual solid-phase synthesis of a decapeptide analog of Degarelix using Fmoc chemistry. The sequence of Degarelix is Ac-D-2Nal-D-4Cpa-D-3Pal-Ser(tBu)-Aph(Hor)-D-Aph(Cbm)-Leu-Lys(iPr, Boc)-Pro-D-Ala-NH2.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-Aph(Cbm)-OH)

-

Coupling reagents: HBTU, HOBt

-

Base: Diisopropylethylamine (DIPEA)

-

Deprotection reagent: 20% piperidine in DMF

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Acetic anhydride

-

Diethyl ether

Workflow Diagram:

Procedure:

-

Resin Preparation: Swell Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, introducing Fmoc-D-Aph(Cbm)-OH at the appropriate position.

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application 2: Potential in the Design of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors